3,5-Dibromo-4-chlorophenol
Overview
Description
3,5-Dibromo-4-chlorophenol: is an organic compound that belongs to the class of halogenated phenols It consists of a phenol ring substituted with two bromine atoms at the 3rd and 5th positions and a chlorine atom at the 4th position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dibromo-4-chlorophenol typically involves the halogenation of phenol derivatives. One common method is the electrophilic halogenation of phenol with bromine and chlorine under controlled conditions. The reaction can be carried out in the presence of a catalyst, such as iron(III) chloride, to facilitate the substitution reactions .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including the selective bromination and chlorination of phenol derivatives. The reaction conditions are optimized to achieve high yields and purity of the final product. The process is scalable and can be adapted for large-scale production .
Chemical Reactions Analysis
Types of Reactions: 3,5-Dibromo-4-chlorophenol undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: This compound can participate in further halogenation, nitration, and sulfonation reactions.
Oxidation and Reduction: It can be oxidized to form quinones or reduced to form corresponding hydroxy derivatives.
Nucleophilic Substitution: The halogen atoms can be substituted by nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of quinones.
Reduction: Formation of hydroxy derivatives.
Substitution: Formation of substituted phenols with various functional groups.
Scientific Research Applications
Chemistry: 3,5-Dibromo-4-chlorophenol is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in organic synthesis .
Biology: In biological research, this compound is used to study the effects of halogenated phenols on biological systems. It is also used in the development of bioactive molecules and pharmaceuticals .
Medicine: Its halogenated structure makes it a valuable scaffold for drug design .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals, agrochemicals, and materials with specific properties. It is also used in the formulation of flame retardants and other industrial products .
Mechanism of Action
The mechanism of action of 3,5-Dibromo-4-chlorophenol involves its interaction with molecular targets and pathways in biological systems. The halogen atoms in the compound can form strong interactions with proteins and enzymes, affecting their function. The compound may also interfere with cellular signaling pathways, leading to various biological effects .
Comparison with Similar Compounds
3,5-Dibromophenol: Similar structure but lacks the chlorine atom.
4-Chlorophenol: Similar structure but lacks the bromine atoms.
2,4,6-Tribromophenol: Contains three bromine atoms but no chlorine atom.
Uniqueness: 3,5-Dibromo-4-chlorophenol is unique due to the presence of both bromine and chlorine atoms on the phenol ring. This combination of halogens imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
Properties
IUPAC Name |
3,5-dibromo-4-chlorophenol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Br2ClO/c7-4-1-3(10)2-5(8)6(4)9/h1-2,10H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVXNCUMOFKGFKF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Br)Cl)Br)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Br2ClO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.